

An In-depth Technical Guide to 4-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(2-Methoxyethyl)morpholine**

Cat. No.: **B156078**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Topic: **4-(2-Methoxyethyl)morpholine** CAS Number: 10220-23-2 Chemical Structure:

COCCN1CCOCC1

Abstract

This technical guide provides a comprehensive overview of **4-(2-Methoxyethyl)morpholine**, a tertiary amine with significant applications in industrial and research settings. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via N-alkylation, and presents its characteristic spectral data. Furthermore, this guide explores the role of **4-(2-Methoxyethyl)morpholine** as a catalyst, particularly in polyurethane formation, and touches upon the broader significance of the morpholine scaffold in medicinal chemistry. The information is structured to be a valuable resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical experimental details.

Introduction

4-(2-Methoxyethyl)morpholine, also known as N-(2-methoxyethyl)morpholine, is a heterocyclic organic compound featuring a morpholine ring substituted at the nitrogen atom with a 2-methoxyethyl group.^[1] Its unique structural combination of a tertiary amine and an ether linkage imparts specific chemical properties that make it a versatile molecule. While the

morpholine moiety is a well-established pharmacophore in drug discovery, valued for its ability to improve the physicochemical properties and bioavailability of drug candidates. **4-(2-Methoxyethyl)morpholine** has found a primary niche as a catalyst in industrial processes.^[2] ^[3]^[4] This guide aims to provide an in-depth technical resource on this compound, covering its synthesis, characterization, and key applications.

Physicochemical and Spectral Data

The properties of **4-(2-Methoxyethyl)morpholine** are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	10220-23-2	[1][5]
Molecular Formula	C ₇ H ₁₅ NO ₂	[1][5]
Molecular Weight	145.20 g/mol	[1][5]
Appearance	Liquid	[1]
Boiling Point	104-105.8 °C (at 44 Torr)	
Density (Predicted)	0.974 ± 0.06 g/cm ³	
pKa (Predicted)	6.66 ± 0.10	
Storage Temperature	2-8°C	

Table 2: Spectroscopic Data

Spectroscopy Type	Data
¹ H NMR (Predicted)	δ (ppm): 3.65 (t, 4H, -O-CH ₂ -), 3.48 (t, 2H, -N-CH ₂ -CH ₂ -O-), 3.32 (s, 3H, -O-CH ₃), 2.55 (t, 2H, -N-CH ₂ -CH ₂ -O-), 2.45 (t, 4H, -N-CH ₂ -)
¹³ C NMR (Predicted)	δ (ppm): 70.5 (-O-CH ₂ -), 67.0 (-N-CH ₂ -CH ₂ -O-), 59.0 (-O-CH ₃), 57.5 (-N-CH ₂ -CH ₂ -O-), 54.0 (-N-CH ₂ -)
Infrared (IR) - Key Absorptions	C-O-C stretch (ether): ~1100 cm ⁻¹ , C-N stretch (tertiary amine): ~1150-1020 cm ⁻¹ , C-H stretch (alkane): ~2850-2950 cm ⁻¹
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 145.11. A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen, leading to fragments such as the morpholinium ion (m/z 86) and the methoxyethyl radical, or the complementary methoxyethyl cation (m/z 59).

Synthesis of 4-(2-Methoxyethyl)morpholine

The most common and direct method for the synthesis of **4-(2-Methoxyethyl)morpholine** is the N-alkylation of morpholine with a suitable 2-methoxyethyl electrophile. This reaction is a classic example of a nucleophilic substitution.

Experimental Protocol: N-Alkylation of Morpholine

Reaction Scheme:

Morpholine + 2-Methoxyethyl chloride \rightarrow **4-(2-Methoxyethyl)morpholine** hydrochloride

4-(2-Methoxyethyl)morpholine hydrochloride + Base \rightarrow **4-(2-Methoxyethyl)morpholine**

Materials:

- Morpholine

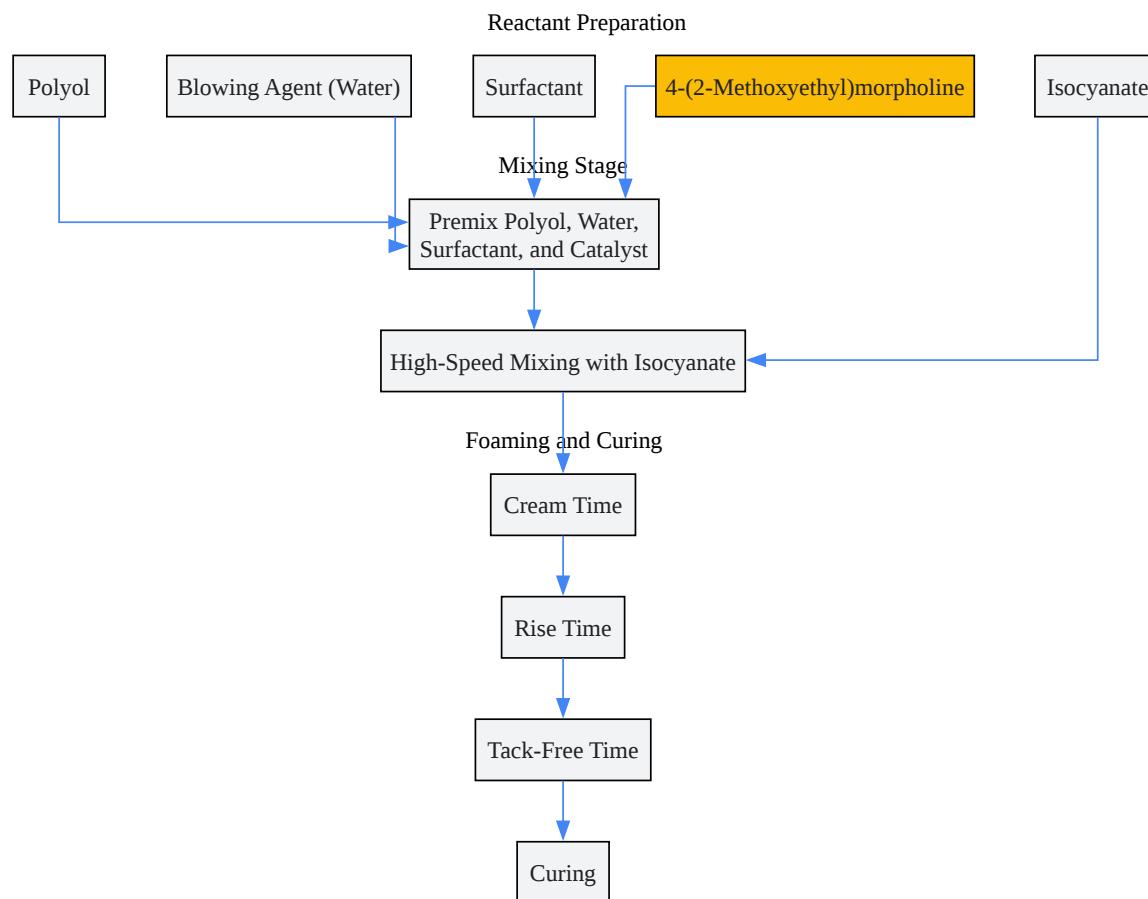
- 2-Methoxyethyl chloride (or bromide)
- Potassium carbonate (K_2CO_3) or Triethylamine (Et_3N)
- Acetonitrile (or Dimethylformamide - DMF)
- Diethyl ether
- Anhydrous magnesium sulfate ($MgSO_4$)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine (1.0 equivalent) in acetonitrile.
- Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The base acts as a scavenger for the hydrogen halide formed during the reaction.
- Addition of Alkylating Agent: Slowly add 2-methoxyethyl chloride (1.1 equivalents) to the stirring suspension.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Extraction: Dissolve the residue in diethyl ether and wash with deionized water in a separatory funnel to remove any remaining salts and unreacted morpholine.
- Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-(2-Methoxyethyl)morpholine**.
- Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Applications in Chemical Synthesis


Catalyst in Polyurethane Formation

4-(2-Methoxyethyl)morpholine is widely used as a catalyst in the production of polyurethane foams.^[1] It primarily promotes the gelling reaction (isocyanate-polyol) and, to a lesser extent, the blowing reaction (isocyanate-water). The tertiary amine nature of the morpholine nitrogen is key to its catalytic activity.

Catalytic Mechanism Overview:

The lone pair of electrons on the nitrogen atom of **4-(2-Methoxyethyl)morpholine** interacts with the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then more readily attacks the electrophilic carbon of the isocyanate group, accelerating the formation of the urethane linkage.

Experimental Workflow: Catalytic Activity in Polyurethane Foam Formation

[Click to download full resolution via product page](#)*Workflow for Polyurethane Foam Formation*

Role in Drug Development

While **4-(2-Methoxyethyl)morpholine** itself is not a common therapeutic agent, the morpholine scaffold is of paramount importance in medicinal chemistry. The inclusion of a morpholine ring in a drug molecule can enhance its pharmacological profile by:

- Improving Aqueous Solubility: The ether oxygen and the nitrogen atom can act as hydrogen bond acceptors, improving interaction with water.
- Enhancing Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.
- Modulating Lipophilicity: The morpholine group can be used to fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.^[3]

The synthesis of various N-substituted morpholines is therefore a key strategy in the development of new drug candidates. The methodologies used to synthesize **4-(2-Methoxyethyl)morpholine** are directly applicable to the creation of diverse libraries of morpholine-containing compounds for biological screening.

Conclusion

4-(2-Methoxyethyl)morpholine is a valuable chemical with a well-defined role as a catalyst in the polymer industry. The synthetic routes to its preparation are straightforward and representative of general methods for the N-functionalization of morpholine. The data and protocols presented in this guide offer a solid foundation for its use in research and industrial applications. Furthermore, understanding the synthesis and properties of this specific morpholine derivative provides valuable insights for medicinal chemists working on the design and synthesis of novel therapeutics incorporating the morpholine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 2. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]
- 3. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]
- 4. CN103626721A - Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether - Google Patents [patents.google.com]
- 5. Morpholine, 4-(2-methoxyethyl)- | C7H15NO2 | CID 82460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Methoxyethyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156078#4-2-methoxyethyl-morpholine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com